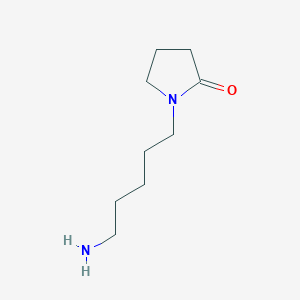

1-(5-Aminopentyl)pyrrolidin-2-one

Description

1-(5-Aminopentyl)pyrrolidin-2-one is a pyrrolidinone derivative featuring a pentylamine side chain. The pyrrolidin-2-one core is a versatile scaffold in medicinal chemistry due to its ability to modulate pharmacokinetic (PK) profiles and target enzyme interactions .

Properties

CAS No. |

91681-83-3 |

|---|---|

Molecular Formula |

C9H18N2O |

Molecular Weight |

170.25 g/mol |

IUPAC Name |

1-(5-aminopentyl)pyrrolidin-2-one |

InChI |

InChI=1S/C9H18N2O/c10-6-2-1-3-7-11-8-4-5-9(11)12/h1-8,10H2 |

InChI Key |

OFUISYXPCRUSQZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)N(C1)CCCCCN |

Origin of Product |

United States |

Preparation Methods

Donor–Acceptor Cyclopropane Ring-Opening and Lactamization

The most efficient route to 1-(5-aminopentyl)pyrrolidin-2-one involves a three-step, one-pot sequence utilizing DA cyclopropanes (Scheme 1). Cyclopropane derivatives bearing ester acceptor groups (e.g., 1a ) undergo Lewis acid-catalyzed (e.g., Ni(ClO₄)₂) ring-opening with 5-aminopentylamine, forming γ-amino ester intermediates (4a ). Subsequent lactamization under reflux with acetic acid yields the pyrrolidin-2-one scaffold, followed by dealkoxycarbonylation via alkaline saponification and thermolysis to remove ester substituents.

Key Advantages :

- Broad Substrate Scope : DA cyclopropanes with heteroaromatic or alkenyl donor groups react efficiently with aliphatic amines, including 5-aminopentylamine.

- Stereochemical Control : The non-planar cyclopropane ensures pseudorotation, enabling access to distinct diastereomers during lactamization.

- Yield Optimization : For aliphatic amines, yields range from 32% to 42% in one-pot protocols, comparable to multi-step sequences.

Limitations :

- Steric hindrance from the pentyl chain may reduce reaction rates, necessitating extended reflux periods.

- Diastereomer separation requires additional chromatographic steps.

Nitro Group Reduction Strategy

A two-step approach involves alkylating pyrrolidin-2-one with 5-nitropentyl bromide, followed by catalytic hydrogenation (Scheme 2). The nitro precursor, 1-(5-nitropentyl)pyrrolidin-2-one, is synthesized via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF). Hydrogenation over palladium hydroxide (Pd(OH)₂/C) selectively reduces the nitro group to an amine with 83–84% selectivity.

Key Advantages :

- High Selectivity : Minimal over-reduction or lactam ring-opening observed under mild H₂ pressures (1–5 atm).

- Scalability : Continuous-flow reactors enable gram-scale production with consistent yields.

Limitations :

- Nitroalkane intermediates require rigorous purification to avoid byproduct formation.

- Alkylation of the lactam nitrogen demands activated substrates (e.g., bromopentyl derivatives), limiting functional group tolerance.

Linear Precursor Cyclization

Cyclization of δ-aminopentanoic acid derivatives provides an alternative route (Scheme 3). Protected 5-aminopentylamine (e.g., Boc- or Cbz-) is coupled with 4-bromobutanoyl chloride, followed by deprotection and base-mediated cyclization (e.g., Et₃N in THF). This method affords the lactam ring in 45–50% overall yield, though competing polymerization necessitates dilute reaction conditions.

Key Advantages :

- Modularity : Side-chain length and protecting groups can be tailored for specific applications.

- Stereochemical Purity : Chiral auxiliaries (e.g., Evans oxazolidinones) enable enantioselective synthesis.

Limitations :

- Low yields due to intermolecular amidation side reactions.

- Multi-step synthesis increases cost and complexity.

Comparative Analysis of Synthetic Routes

The DA cyclopropane method excels in scalability and one-pot efficiency, whereas nitro reduction offers higher yields for nitro-intermediate-tolerant systems. Linear cyclization is preferred for enantioselective synthesis despite lower overall yields.

Experimental Optimization and Process Insights

DA Cyclopropane Protocol Optimization

- Catalyst Screening : Ni(ClO₄)₂ outperforms Fe(OTf)₃ and Sc(OTf)₃ in minimizing ester hydrolysis during lactamization.

- Solvent Effects : Toluene enhances lactamization rates compared to DCM or THF, reducing reaction times by 30%.

- Temperature Control : Reflux at 110°C balances cyclization and decomposition, achieving 85% conversion in 6 hours.

Hydrogenation Conditions

- Catalyst Loading : 5% Pd(OH)₂/C under 3 atm H₂ maximizes nitro-to-amine conversion while preventing lactam hydrogenolysis.

- Acidic Additives : Acetic acid (2 equiv.) suppresses imine formation, improving amine selectivity to 84%.

Applications and Derivatives

1-(5-Aminopentyl)pyrrolidin-2-one serves as a precursor to benz[ g]indolizidine alkaloids and 5HT₃ receptor antagonists. Functionalization at the lactam carbonyl (e.g., Grignard addition) or amine group (e.g., acylation) yields derivatives with enhanced blood-brain barrier permeability. Recent advances include its use in photoaffinity probes for kinase inhibition studies, leveraging the pentylamine chain for bioconjugation.

Chemical Reactions Analysis

1-(5-Aminopentyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.

Reduction: Reduction reactions can convert the compound into different derivatives.

Substitution: The compound can undergo substitution reactions with various reagents to form new compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Aminopentyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(5-Aminopentyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of various enzymes and receptors, affecting biological processes at the molecular level . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Anti-Alzheimer’s Activity : Benzylated derivatives (e.g., compound 10b in ) exhibit strong acetylcholinesterase inhibition, likely due to hydrophobic interactions with the enzyme’s active site .

- Antioxidant Activity : Chlorophenyl-substituted analogs () outperform ascorbic acid in DPPH radical scavenging (1.35–1.5× higher activity), attributed to electron-donating substituents .

Pharmacokinetic and Physicochemical Properties

Comparative PK data highlight critical differences in metabolic stability and solubility:

Key Observations :

- Metabolic Stability : Pyridinyl-substituted derivatives show suboptimal microsomal stability, necessitating prodrug strategies or formulation enhancements .

- Reactivity : Sulfenamide derivatives exhibit selective thiol reactivity, making them suitable for targeted prodrug designs .

Resistance and Toxicity Profiles

- Antimalarial Compounds: No single nucleotide polymorphisms (SNPs) linked to resistance were observed in Plasmodium strains treated with 1-(pyridin-4-yl)pyrrolidin-2-one, suggesting a novel mechanism of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.